Product packaging for 2-Acetylamino-4-(3-chloropropyl)thiazole(Cat. No.:)

2-Acetylamino-4-(3-chloropropyl)thiazole

Cat. No.: B8448515
M. Wt: 218.70 g/mol
InChI Key: CFCAKHLIDQLRQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetylamino-4-(3-chloropropyl)thiazole is a specialist heterocyclic building block designed for advanced chemical synthesis in drug discovery programs. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds due to its diverse biological potential . This compound features a multifunctional structure: the 2-acetylamino group is a common motif in medicinal chemistry, often used in the structural modification of 2-aminothiazole cores to explore and enhance antitumor activities . The 4-(3-chloropropyl) side chain provides a versatile handle for further synthetic elaboration, allowing researchers to tether the thiazole system to other pharmacophores or create novel molecular hybrids . Such hybrids, particularly those combining thiazole with other heterocycles like pyrazole, have demonstrated significant pharmacological activities, underscoring the value of this compound as a synthetic intermediate . Researchers will find this reagent particularly valuable in developing new small molecule agents targeting various diseases, leveraging the broad and promising biological profile of the 2-aminothiazole scaffold . This product is intended for research purposes in a laboratory setting only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11ClN2OS B8448515 2-Acetylamino-4-(3-chloropropyl)thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11ClN2OS

Molecular Weight

218.70 g/mol

IUPAC Name

N-[4-(3-chloropropyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C8H11ClN2OS/c1-6(12)10-8-11-7(5-13-8)3-2-4-9/h5H,2-4H2,1H3,(H,10,11,12)

InChI Key

CFCAKHLIDQLRQU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CS1)CCCCl

Origin of Product

United States

Synthesis of 2 Acetylamino 4 3 Chloropropyl Thiazole

While a specific, detailed synthesis of 2-Acetylamino-4-(3-chloropropyl)thiazole has not been explicitly reported, a plausible synthetic route can be devised based on established methods for the synthesis of substituted thiazoles, primarily the Hantzsch thiazole (B1198619) synthesis. nih.govresearchgate.net

A potential two-step synthesis would likely involve:

Hantzsch Thiazole Synthesis: The initial step would be the reaction of a suitable α-haloketone with thiourea (B124793) to form the 2-aminothiazole (B372263) core. In this case, 1-chloro-5-oxohexan-2-one could be reacted with thiourea to yield 2-amino-4-(3-chloropropyl)thiazole.

Acetylation: The resulting 2-aminothiazole would then be acetylated using acetyl chloride or acetic anhydride (B1165640) to introduce the acetyl group at the 2-amino position, affording the final product, this compound. nih.govresearchgate.net

An alternative approach could involve the acylation of 2-aminothiazole first to give N-(thiazol-2-yl)acetamide, followed by an alkylation reaction at the 4-position of the thiazole ring with 1-bromo-3-chloropropane. However, this method may present challenges with regioselectivity.

Structure Activity Relationship Sar Studies of 2 Acetylamino 4 3 Chloropropyl Thiazole Derivatives

Correlating Substituent Variations on the Thiazole (B1198619) Ring with Biological Potency

The substitution pattern on the thiazole ring, particularly at the C4 and C5 positions, is a critical determinant of biological activity in 2-aminothiazole (B372263) derivatives. The substituent at the C4 position often plays a significant role in anchoring the molecule within the binding site of a biological target.

Research has shown that introducing an aromatic ring, such as a phenyl group, at the C4-position can significantly impact potency. The electronic properties of substituents on this phenyl ring are crucial. For instance, in studies on antimycobacterial 2-aminothiazole derivatives, the position of a substituent on the C4-phenyl ring influenced activity, with the order of potency being para > meta > ortho for bromo-substituted compounds. mdpi.com This suggests that the spatial arrangement and electronic effects of the substituent are key for optimal interaction with the target. Furthermore, both electron-donating and electron-withdrawing groups have been found to enhance the antibacterial properties of certain thiazole derivatives. mdpi.com

In the context of anticancer activity, aromatic substitution at the C4-position generally confers greater potency than small alkyl (e.g., methyl) substituents. nih.gov The introduction of a phenyl group at C4 can lead to broad-spectrum antitumor activity. nih.gov Modifications at the C5-position also modulate activity; for example, introducing a bromo group at C5 has been shown to result in significant cytotoxicity against cancer cell lines. nih.gov

The following table summarizes the general effects of substituents on the thiazole ring based on findings from various studies on analogous 2-aminothiazole compounds.

Position on Thiazole RingSubstituent TypeObserved Effect on Biological ActivityExample Target/ActivityReference
C4Aromatic Ring (e.g., Phenyl)Generally increases potency compared to small alkyl groups.Anticancer nih.gov
C4-PhenylPara-substitution (e.g., -Br)Higher activity compared to ortho or meta substitution.Antimycobacterial mdpi.com
C4-PhenylElectron-withdrawing or -donating groupsCan enhance potency.Antibacterial mdpi.com
C5Halogen (e.g., -Br)Can increase cytotoxicity.Anticancer nih.gov
C4/C5Bulky/Fused Rings (e.g., butylidene)Can improve cytotoxicity.Anticancer nih.gov

The Role of the Acetylamino Moiety in Modulating Activity

The 2-amino group of the thiazole core is a key site for modification, and its acylation to form an acetylamino group significantly alters the molecule's physicochemical properties and biological interactions. The N-2 position is noted for its high flexibility, allowing for the introduction of various acyl groups to optimize activity. nih.gov

The acetylamino moiety serves several functions:

Hydrogen Bonding: The amide NH and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively. This allows for the formation of crucial interactions with amino acid residues in a target's binding pocket. The polar acetamide (B32628) group can project into polar regions of a binding site, enhancing affinity. umpr.ac.id

Conformational Rigidity: The planar nature of the amide bond can impart a degree of conformational rigidity, which may be favorable for binding to a specific target by reducing the entropic penalty of binding.

SAR studies comparing different acyl groups at the N-2 position have revealed that the length and nature of the acyl chain are important. For example, in one study on anticancer agents, extending the acyl chain from a two-carbon acetamido group to a three-carbon propanamido group led to an improvement in activity. nih.gov In the development of antitubercular agents, replacing the hydrogen on the 2-amino group with substituted benzoyl groups improved the minimum inhibitory concentration (MIC) by over 128-fold, highlighting the significant impact of N-acylation on potency. nih.gov

The table below illustrates the importance of the 2-acylamino group in various biological contexts.

Modification at N-2 PositionEffect on PropertiesImpact on Biological ActivityReference
Acetylation (NH2 → NH-CO-CH3)Reduces basicity, adds H-bonding groups.Can enhance binding affinity through polar interactions. umpr.ac.id
Chain Elongation (Acetamido → Propanamido)Increases lipophilicity and chain length.Improved anticancer activity observed in some series. nih.gov
Aromatic Acylation (e.g., Benzoylation)Introduces bulky, aromatic group.Dramatically improved antitubercular activity. nih.gov

Influence of the Chloropropyl Side Chain Length and Halogenation on Target Interactions

The 4-(3-chloropropyl) side chain is a distinct feature that influences the molecule's interaction with its biological target through its length, flexibility, and the presence of a terminal halogen.

Side Chain Length and Flexibility: The length of an alkyl side chain is a critical factor that affects how a molecule fits into a protein's binding pocket. A three-carbon propyl chain provides more conformational flexibility than shorter chains, potentially allowing the molecule to adopt an optimal orientation for binding. However, longer chains can also introduce an entropic penalty if they are not well-constrained within the binding site. Studies on other heterocyclic systems have shown that linker length between two key pharmacophoric elements is crucial; for instance, an ethylene (B1197577) linker was found to be superior to a propylene (B89431) linker in a series of kinase inhibitors, indicating that an optimal length is required for maximum potency. rsc.org The length of alkyl chains also significantly impacts physicochemical properties such as molecular crystallinity and solubility, which can, in turn, affect biological availability and activity. nankai.edu.cnnih.gov

Role of Halogenation: The terminal chlorine atom on the propyl chain is significant for several reasons. Halogens, particularly chlorine, can participate in halogen bonding—a non-covalent interaction with electron-rich atoms like oxygen or nitrogen—which can enhance binding affinity and specificity. The presence of the chloro group also increases the lipophilicity of the side chain, which can improve membrane permeability and access to intracellular targets. Furthermore, halogenation can block sites of metabolism, thereby increasing the metabolic stability and half-life of the compound.

The following table outlines the potential contributions of the chloropropyl side chain to the molecule's SAR profile.

Structural FeaturePotential Influence on Target InteractionPhysicochemical Effect
Propyl Chain LengthProvides optimal length and flexibility to access specific binding pockets.Increases lipophilicity. Affects solubility and crystallinity. nankai.edu.cnnih.gov
Terminal ChlorineCan form halogen bonds with target residues (e.g., carbonyl oxygen).Increases lipophilicity; can block metabolic sites.

Comparative Analysis of SAR with Other Thiazole-Based Pharmacophores

The 2-acetylamino-4-(3-chloropropyl)thiazole scaffold is one of many thiazole-based structures explored in drug discovery. Comparing its SAR to that of other thiazole pharmacophores reveals how different substitution patterns tailor the molecule for different biological targets.

Antitubercular 2-Amino-4-(2-pyridyl)thiazoles: A prominent class of antitubercular agents features a 2-pyridyl moiety at the C4 position. In this series, the 2-pyridyl group and the central thiazole are considered intolerant to modification, acting as a rigid binding element. The primary point of diversification is the N-2 position, where various acyl groups are introduced to enhance potency. nih.gov This contrasts with scaffolds where the C4-substituent is the primary site of variation.

Anticancer Kinase Inhibitors (e.g., Dasatinib): The FDA-approved drug Dasatinib contains a 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide core. Here, the thiazole acts as a scaffold to present a carboxamide group at C5 and an aminophenyl group at C2, which are crucial for binding to the kinase active site. The SAR for these compounds is heavily focused on the nature of the amide substituent at C5 and the groups attached to the 2-amino position. mdpi.com

Anticholinesterase Thiazolylhydrazones: In a series of thiazole derivatives designed as anticholinesterase agents, a lipophilic 4-(4-(trifluoromethyl)phenyl)thiazole (B1603655) group was designed to bind to the peripheral anionic site (PAS) of the enzyme, while a benzylidenehydrazine (B8809509) moiety at the C2 position was intended to interact with the catalytic active site (CAS). nih.gov This demonstrates a strategy where different parts of the thiazole derivative are designed to interact with distinct regions of the target enzyme.

This comparative analysis shows that while the thiazole ring is a versatile and effective scaffold, the optimal substitution pattern is highly dependent on the specific biological target. The SAR for this compound derivatives will be dictated by the unique topology and chemical environment of its intended binding site, with each moiety—the acetylamino group, the thiazole ring, and the chloropropyl side chain—playing a specific role in achieving potent and selective biological activity.

Identification and Validation of Molecular Targets

There is no publicly available research that identifies or validates specific molecular targets for this compound. While other thiazole derivatives have been shown to interact with a variety of proteins, including enzymes and receptors, no such studies have been reported for this specific compound.

Elucidation of Key Cellular Pathways Affected by the Compound

Detailed investigations into the cellular pathways modulated by this compound have not been published. The following subsections outline key cellular processes that are often investigated for novel compounds; however, no specific data is available for this compound in these areas.

Inhibition of Tubulin Polymerization

A number of thiazole-containing molecules have been identified as inhibitors of tubulin polymerization, a critical process for cell division. These compounds often bind to the colchicine (B1669291) site of β-tubulin, leading to microtubule destabilization and cell cycle arrest. However, there are no studies available that have assessed the effect of this compound on tubulin polymerization.

Modulation of Reactive Oxygen Species Production and Redox Balance

The balance of reactive oxygen species (ROS) is crucial for normal cellular function, and its dysregulation is implicated in various diseases. Some chemical compounds can influence this balance by either promoting or quenching ROS. For instance, a different thiazoline (B8809763) derivative has been shown to protect against oxidative stress. However, the impact of this compound on ROS production and the cellular redox environment has not been investigated.

Alterations in Mitochondrial Membrane Potential

The mitochondrial membrane potential is a key indicator of mitochondrial health and is often disrupted during apoptosis. A loss of this potential is a common early event in programmed cell death. There is no available data on whether this compound affects the mitochondrial membrane potential.

Activation of Apoptotic Cascade Components, e.g., Caspases

Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of enzymes called caspases. Activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) is a hallmark of this process. While some thiazole derivatives are known to induce apoptosis, the ability of this compound to activate caspases or other apoptotic components has not been documented.

Receptor Antagonism, e.g., VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, and is a target for some anticancer therapies. A variety of heterocyclic compounds, including some thiazoles, have been developed as VEGFR-2 inhibitors. However, there is no evidence to suggest that this compound acts as a VEGFR-2 antagonist.

Conclusion

2-Acetylamino-4-(3-chloropropyl)thiazole represents a molecule of interest within the broader, academically significant class of thiazole-containing compounds. While direct research on this specific entity is limited, its structural components—the bioactive 2-acetylaminothiazole core and the reactive 4-(3-chloropropyl) side chain—suggest its potential as a valuable building block for the synthesis of novel therapeutic agents. The established diverse biological activities of structurally similar compounds provide a strong rationale for the future synthesis and biological evaluation of this compound and its derivatives. Further investigation into this and related compounds could unveil new avenues for drug discovery, particularly in the areas of oncology and infectious diseases. The continued exploration of the vast chemical space occupied by substituted thiazoles is a promising endeavor in the ongoing search for improved human medicines.

Computational Chemistry and Cheminformatics in Research on 2 Acetylamino 4 3 Chloropropyl Thiazole

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the binding mechanism and predicting the affinity of a compound like 2-Acetylamino-4-(3-chloropropyl)thiazole to a specific biological target.

The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the strength of the interaction, often expressed as binding energy (kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. Docking studies can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, studies on other thiazole (B1198619) derivatives have successfully used molecular docking to predict binding modes and affinities for targets like cyclin-dependent kinases (CDKs) and various enzymes, providing insights into their inhibitory mechanisms. researchgate.net

Table 1: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Kinase Target

Parameter Value/Description Significance
Binding Affinity -8.5 kcal/mol Predicts a strong and stable binding interaction.
Hydrogen Bonds Forms H-bonds with residues GLU-101 and ASP-155. These interactions are critical for anchoring the ligand in the binding site.
Hydrophobic Interactions Chloropropyl group interacts with LEU-50, VAL-58, and ILE-150. Contributes to binding specificity and affinity.
π-Stacking Thiazole ring forms π-π stacking with PHE-98. Stabilizes the orientation of the ligand within the active site.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.netuobaghdad.edu.iqnih.gov These methods provide detailed information about the distribution of electrons and the energies of molecular orbitals, which are fundamental to a molecule's reactivity and stability.

For this compound, DFT calculations can determine key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov Other calculated properties include the molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into how it might interact with a biological target. nih.gov

Table 2: Representative Quantum Chemical Descriptors for this compound Calculated via DFT

Descriptor Illustrative Value Chemical Significance
HOMO Energy -6.8 eV Indicates the molecule's electron-donating capability.
LUMO Energy -1.2 eV Indicates the molecule's electron-accepting capability.
HOMO-LUMO Gap (ΔE) 5.6 eV Suggests relatively high chemical stability.
Dipole Moment 3.5 Debye Measures the overall polarity of the molecule, influencing its solubility and ability to form electrostatic interactions.
Mulliken Atomic Charges N (thiazole): -0.45, S (thiazole): -0.15 Predicts the partial charges on individual atoms, highlighting sites for potential intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By developing a mathematical equation, QSAR models can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

To build a QSAR model for a series of thiazole derivatives including this compound, researchers would first compile a dataset of these compounds along with their measured biological activities (e.g., IC50 values). researchgate.net Next, a variety of molecular descriptors—numerical values that characterize the physicochemical, electronic, or steric properties of the molecules—are calculated. Using statistical methods like Multiple Linear Regression (MLR), a model is generated that best correlates a combination of these descriptors with the observed activity. nih.gov

A resulting QSAR equation might show, for example, that biological activity increases with higher lipophilicity (logP) and the presence of an electronegative atom at a certain position, while it decreases with molecular size. Such a model provides valuable insights into the structural features that are important for the desired biological effect.

Table 3: Example of a Hypothetical QSAR Model for a Series of Thiazole Derivatives

Component Description
Dependent Variable pIC50 (logarithmic measure of biological activity)
Independent Variables Molecular descriptors such as logP (lipophilicity), TPSA (Topological Polar Surface Area), and LUMO energy.
Model Equation pIC50 = 0.45*(logP) - 0.02*(TPSA) + 0.15*(LUMO) + 2.5
Statistical Validation R² = 0.85, Q² = 0.75 (illustrative values indicating good correlation and predictive power).
Interpretation The model suggests that higher lipophilicity and higher LUMO energy are beneficial for activity, while a larger polar surface area is detrimental.

Pharmacophore Modeling and Virtual Screening for Novel Compound Discovery

Pharmacophore modeling is a powerful technique used in the early stages of drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be generated based on the structure of a known active compound like this compound.

The model would consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings, all placed in a specific geometric arrangement. For this compound, the key features might include a hydrogen bond acceptor (the carbonyl oxygen of the acetyl group), a hydrogen bond donor (the NH of the acetyl group), an aromatic/heterocyclic ring (the thiazole core), and a hydrophobic feature (the chloropropyl chain).

Once developed, this pharmacophore model can be used as a 3D query to perform a virtual screen of large chemical databases containing millions of compounds. This process rapidly identifies other molecules that match the pharmacophoric features, regardless of their underlying chemical scaffold. The identified "hits" can then be subjected to further computational analysis, such as molecular docking, before being selected for experimental validation, significantly streamlining the discovery of novel and structurally diverse compounds with the desired biological activity.

Table 4: Potential Pharmacophoric Features Derived from this compound

Feature Type Location on Molecule Role in Molecular Recognition
Hydrogen Bond Acceptor (HBA) Carbonyl oxygen of the acetyl group Forms hydrogen bonds with donor groups on the target protein.
Hydrogen Bond Donor (HBD) Amide nitrogen (NH) of the acetyl group Forms hydrogen bonds with acceptor groups on the target protein.
Aromatic/Heterocyclic Ring (AR) Thiazole ring Can participate in π-stacking or other aromatic interactions.
Hydrophobic Group (HY) 3-chloropropyl side chain Occupies hydrophobic pockets within the binding site.

Design, Synthesis, and Evaluation of Novel Derivatives and Analogues of 2 Acetylamino 4 3 Chloropropyl Thiazole

Rational Design Strategies for Enhanced Biological Activity

The rational design of novel derivatives based on the 2-acetylaminothiazole core is a cornerstone of modern medicinal chemistry, aiming to optimize therapeutic efficacy and selectivity. bohrium.com A primary strategy involves comprehensive Structure-Activity Relationship (SAR) studies. By systematically modifying the substituents on the thiazole (B1198619) ring, researchers can elucidate the structural requirements for a desired biological activity. For instance, alterations to the acetylamino group or the chloropropyl side chain can significantly impact the compound's interaction with biological targets.

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are increasingly employed to guide the design process. mdpi.com These in silico techniques allow for the prediction of how structural modifications will affect a molecule's binding affinity to a specific protein or enzyme, thereby prioritizing the synthesis of compounds with the highest potential for success. This approach not only accelerates the discovery of lead compounds but also minimizes the resources required for extensive experimental screening.

Another key design strategy is the incorporation of the 2-acetylaminothiazole scaffold into larger molecules to target specific cellular components or pathways. For example, derivatives can be designed to selectively accumulate in mitochondria, the powerhouses of the cell, to disrupt the energy metabolism of cancer cells. nih.gov This targeted approach aims to enhance the cytotoxic effects on malignant cells while minimizing harm to healthy tissues.

Synthesis and Spectroscopic Characterization of Structural Analogues

The synthesis of structural analogues of 2-Acetylamino-4-(3-chloropropyl)thiazole typically involves multi-step reaction sequences, with the Hantzsch thiazole synthesis being a common and versatile method. nih.gov This classical approach involves the condensation of a thiourea (B124793) or thioamide with an α-haloketone to form the thiazole ring. Subsequent modifications, such as acylation of the 2-amino group, can then be carried out to introduce the desired acetylamino functionality.

The progress of these synthetic reactions is meticulously monitored using techniques like Thin Layer Chromatography (TLC). rsc.org Once the desired product is obtained, purification is often achieved through methods such as recrystallization or column chromatography to ensure a high degree of purity, which is crucial for accurate biological evaluation.

Comprehensive spectroscopic analysis is indispensable for confirming the chemical structure of the newly synthesized analogues. A combination of techniques is employed for unambiguous characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of protons and carbons. nih.govresearchgate.net

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide insights into its elemental composition through high-resolution mass spectrometry (HRMS). nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the carbonyl (C=O) of the acetyl group and the N-H bond of the amide. rsc.orgimp.kiev.ua

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule. nih.gov

Spectroscopic Technique Information Obtained
¹H NMRNumber and environment of protons
¹³C NMRCarbon skeleton of the molecule
Mass Spectrometry (MS)Molecular weight and fragmentation pattern
Infrared (IR) SpectroscopyPresence of functional groups
X-ray Crystallography3D molecular structure

Development of Hybrid Compounds Incorporating Other Bioactive Scaffolds

A promising strategy in drug discovery is the development of hybrid compounds, which involves covalently linking two or more pharmacophores to create a single molecule with potentially synergistic or multi-target activities. researchgate.netchemrj.orgtandfonline.com The 2-acetylaminothiazole scaffold can be integrated with other bioactive heterocyclic systems, such as pyrazole, triazole, pyridine, or indole, to generate novel hybrid molecules. researchgate.net

The rationale behind this approach is to combine the therapeutic properties of the individual components. For instance, a hybrid molecule might possess both the anticancer activity of the thiazole moiety and the anti-inflammatory properties of another scaffold. This can lead to the development of drugs with improved efficacy or a broader spectrum of activity.

The synthesis of these hybrid compounds requires careful planning of the chemical reactions to ensure the successful linkage of the different molecular fragments. The resulting hybrids are then subjected to rigorous purification and characterization to confirm their structure before biological evaluation.

Comprehensive Biological Profiling of Newly Synthesized Derivatives

A thorough biological evaluation is essential to determine the therapeutic potential of the newly synthesized 2-acetylaminothiazole derivatives and hybrids. This typically involves a battery of in vitro assays to assess their activity against a range of biological targets.

For anticancer drug discovery, a common initial step is to screen the compounds for their cytotoxic effects against a panel of human cancer cell lines. nih.gov The MTT assay is a widely used colorimetric method to determine cell viability and proliferation. The results are often expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.

Cancer Cell Line Example IC₅₀ (µM) for a Thiazole Derivative
HeLa (Cervical Cancer)5.52
PC3 (Prostate Cancer)7.80
MCF-7 (Breast Cancer)6.25

Beyond general cytotoxicity, more specific assays are conducted to elucidate the mechanism of action. These can include enzyme inhibition assays, such as those targeting acetylcholinesterase in the context of Alzheimer's disease research, or kinases involved in cancer cell signaling pathways. acs.org

The antimicrobial and antifungal potential of the new derivatives is also frequently investigated. nih.gov The activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Microorganism Example MIC (µg/mL) for a Thiazole Derivative
Staphylococcus aureus16
Escherichia coli32
Candida albicans8

Furthermore, the antioxidant properties of the synthesized compounds may be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This provides an indication of the compound's ability to neutralize harmful free radicals in the body.

The comprehensive biological profiling of these novel 2-acetylaminothiazole derivatives provides crucial data for identifying promising lead compounds for further preclinical development.

Challenges and Future Directions in the Academic Research of 2 Acetylamino 4 3 Chloropropyl Thiazole

Expanding the Scope of Biological Applications and Target Identification

While thiazole (B1198619) derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, the specific biological targets and full therapeutic potential of 2-Acetylamino-4-(3-chloropropyl)thiazole remain largely unexplored. researchgate.netnih.gov A major challenge is to move beyond broad phenotypic screening and identify the specific molecular targets and pathways through which this compound exerts its effects.

Broadening Biological Screening: A systematic screening of this compound and its analogs against a diverse panel of biological targets is a critical first step. This could include assays for various enzymes (e.g., kinases, proteases), receptors (e.g., G-protein coupled receptors), and ion channels. High-throughput screening (HTS) technologies can facilitate the rapid evaluation of large compound libraries.

Target Identification Strategies: Identifying the specific molecular targets of bioactive compounds is a key challenge in drug discovery. frontiersin.org Several modern techniques can be employed for this purpose:

Target Identification MethodDescriptionRelevance to this compound
Affinity Chromatography The compound is immobilized on a solid support and used to capture its binding partners from a cell lysate.Can directly identify proteins that physically interact with the thiazole derivative.
Chemical Proteomics Utilizes chemical probes derived from the bioactive compound to label and identify its protein targets in a complex biological sample.A probe based on the this compound scaffold could be synthesized for target identification.
Yeast Three-Hybrid System A genetic method used to identify protein-ligand interactions in vivo.Could be used to screen a library of proteins for binding to the thiazole compound.
Computational Target Prediction In silico methods that predict potential protein targets based on the chemical structure of the compound.Can provide initial hypotheses for experimental validation.

Integration of Advanced Omics Technologies for Deeper Mechanistic Understanding

Understanding the mechanism of action of a potential drug candidate is fundamental for its further development. Advanced "omics" technologies, such as genomics, proteomics, and metabolomics, offer a powerful, unbiased approach to elucidate the cellular pathways affected by a compound. frontiersin.org A significant future direction for the research of this compound is the integration of these technologies to gain a systems-level understanding of its biological effects.

Proteomics: Quantitative proteomics can be used to analyze changes in the entire proteome of cells upon treatment with the thiazole compound. This can reveal which proteins are up- or down-regulated, providing insights into the affected signaling pathways. For instance, studies on other thiazole derivatives have utilized proteomics to identify their impact on cellular protein expression. nih.gov

Metabolomics: By analyzing the global metabolic profile of treated cells, metabolomics can identify changes in key metabolic pathways. This can be particularly useful for understanding the effects of the compound on cellular energy metabolism, which is often dysregulated in diseases like cancer.

Transcriptomics: DNA microarrays or RNA-sequencing can be used to measure the expression levels of thousands of genes simultaneously. This transcriptomic data can help to identify the gene networks that are modulated by this compound.

The integration of these multi-omics datasets can provide a comprehensive picture of the compound's mechanism of action and help to identify potential biomarkers for its efficacy.

Strategies for Preclinical Lead Optimization and Translational Potential in Drug Discovery

For this compound to progress from a hit compound to a viable drug candidate, it must undergo rigorous lead optimization. nih.gov This process involves modifying the chemical structure of the lead compound to improve its pharmacological and pharmacokinetic properties. A key challenge is to enhance potency and selectivity while maintaining a favorable safety profile.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationship is essential. researchgate.netresearchgate.net This involves synthesizing a series of analogs with modifications at different positions of the thiazole ring and the side chains and evaluating their biological activity. For example, the acetylamino group at the 2-position and the chloropropyl group at the 4-position can be systematically varied to understand their contribution to activity.

Position of ModificationPotential ModificationsDesired Outcome
2-Acetylamino Group Varying the acyl group (e.g., propionyl, benzoyl); replacing the amide with other linkers (e.g., urea, sulfonamide).Improved potency, selectivity, and metabolic stability.
4-(3-chloropropyl) Group Varying the length of the alkyl chain; replacing the chloro substituent with other halogens or functional groups.Enhanced target engagement and optimized pharmacokinetic properties.
5-Position of Thiazole Ring Introduction of small substituents (e.g., methyl, halogen).Fine-tuning of electronic properties and steric interactions with the target.

Pharmacokinetic Profiling: Early assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compound and its analogs is crucial for their translational potential. In vitro assays can be used to evaluate properties such as metabolic stability in liver microsomes, plasma protein binding, and cell permeability. Promising compounds would then be advanced to in vivo pharmacokinetic studies in animal models.

Translational Potential: The ultimate goal of academic drug discovery research is to generate lead compounds with strong translational potential. This requires a multidisciplinary approach that combines synthetic chemistry, pharmacology, and toxicology. Future research on this compound should be guided by a clear understanding of the unmet medical need it aims to address and a strategic plan for its preclinical development.

Q & A

Q. What are the established synthetic routes for 2-Acetylamino-4-(3-chloropropyl)thiazole, and how can reaction conditions be optimized?

The synthesis typically involves alkylation of 2-amino-thiazole derivatives with 3-chloropropyl halides. For example, 3-chloropropyl chloride can react with 2-acetylamino-thiazole under reflux in polar aprotic solvents (e.g., DMSO) for 12–18 hours, followed by purification via recrystallization (ethanol-water mixtures) to achieve ~65% yield . Optimization may include adjusting stoichiometry, catalyst selection (e.g., iodine for regioselectivity), or microwave-assisted synthesis to reduce reaction time. Statistical experimental design (e.g., factorial design) can systematically identify critical variables like temperature, solvent ratio, and catalyst loading .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy : To confirm the acetylamino group (δ ~2.1 ppm for CH₃) and chloropropyl chain (δ ~3.6 ppm for CH₂Cl) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC : Assess purity (>98% achievable via gradient elution with C18 columns) and monitor degradation products under stress conditions (e.g., thermal or hydrolytic) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases, using positive controls (e.g., staurosporine for kinase inhibition) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) and validate with reference compounds .
  • Impurity profiles : Use preparative HPLC to isolate isomers or byproducts (e.g., dechlorinated derivatives) and retest bioactivity .
  • Structural analogs : Compare with derivatives like 2-{2-[(3-Fluorophenyl)amino]-thiazol-4-yl}acetic acid to isolate substituent effects .

Q. What computational strategies support mechanistic studies of this compound’s bioactivity?

  • Molecular docking : Simulate binding to targets (e.g., EGFR kinase) using AutoDock Vina, with binding energies correlated to experimental IC₅₀ values .
  • QSAR modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity against specific pathogens .
  • DFT calculations : Analyze electron distribution in the thiazole ring to predict reactivity sites for functionalization .

Q. How can the chloropropyl moiety be leveraged for targeted drug delivery?

  • Prodrug design : Conjugate the chloropropyl group to bioreductive triggers (e.g., nitroimidazoles) for hypoxia-selective activation in tumors .
  • Click chemistry : Functionalize the terminal chlorine with azide groups for Cu(I)-catalyzed cycloaddition to antibody-drug conjugates (ADCs) .

Q. What strategies improve solubility and stability in formulation studies?

  • Salt formation : React with HCl or sodium bicarbonate to enhance aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to mitigate hydrolysis of the acetyl group in physiological pH .
  • Lyophilization : Stabilize as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .

Methodological Considerations

  • Data validation : Cross-reference NMR/MS data with databases like NIST Chemistry WebBook to confirm structural assignments .
  • Ethical compliance : Adhere to safety protocols for handling chlorinated compounds (e.g., fume hood use, waste disposal per OSHA guidelines) .
  • Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) in detail for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.